n-Methyl-1-(2-nitrophenyl)propan-2-amine
Overview
Description
n-Methyl-1-(2-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(2-nitrophenyl)propan-2-amine typically involves the reaction of 2-nitrobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 2-nitrobenzaldehyde using methylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of n-Methyl-1-(2-aminophenyl)propan-2-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
n-Methyl-1-(2-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-1-(2-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
n-Methyl-1-(2-aminophenyl)propan-2-amine: A reduced form of the compound with an amine group instead of a nitro group.
n-Methyl-1-(2-chlorophenyl)propan-2-amine: A similar compound with a chlorine substituent instead of a nitro group.
Uniqueness
n-Methyl-1-(2-nitrophenyl)propan-2-amine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
N-methyl-1-(2-nitrophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(11-2)7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIHKMMXVEDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962853 | |
Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-92-5 | |
Record name | Phenethylamine, N,alpha-dimethyl-o-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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